Superior PRMT6 Inhibition: 8-Fold More Potent than MS049 and 19-Fold More Potent than SGC6870
MS023 dihydrochloride demonstrates substantially greater potency against PRMT6 compared to alternative PRMT6-targeting chemical probes. In head-to-head comparison using recombinant enzyme assays, MS023 inhibits PRMT6 with an IC₅₀ of 4 nM [1]. MS049, a dual PRMT4/PRMT6 inhibitor, exhibits an IC₅₀ of 43 nM against PRMT6 — approximately 11-fold less potent [2]. SGC6870, a recently reported allosteric PRMT6 inhibitor, displays an IC₅₀ of 77 ± 6 nM, making MS023 approximately 19-fold more potent [3]. This potency differential directly impacts achievable target engagement at physiologically relevant concentrations and influences the feasible dose ranges in cellular assays.
| Evidence Dimension | PRMT6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 4 ± 0.5 nM |
| Comparator Or Baseline | MS049: 43 nM; SGC6870: 77 ± 6 nM |
| Quantified Difference | MS023 is ~11-fold more potent than MS049; ~19-fold more potent than SGC6870 |
| Conditions | Recombinant human PRMT6 enzyme; radioactive methyltransferase assay; substrate concentrations equal to respective Kₘ values |
Why This Matters
Higher potency enables robust PRMT6 inhibition at lower compound concentrations, minimizing solvent exposure and reducing the likelihood of concentration-dependent off-target effects.
- [1] Eram MS, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016;11(3):772-781. Table 1. View Source
- [2] Adooq Bioscience. MS049 Product Information: PRMT4/PRMT6 Dual Inhibitor. View Source
- [3] Shen S, et al. A First-in-class, Highly Selective and Cell-active Allosteric Inhibitor of PRMT6. bioRxiv. 2020.12.04.412569. Cited in PMC8931394 Table 1. View Source
